molecular formula C13H14N2O2 B2518245 N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide CAS No. 2411305-15-0

N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide

Cat. No.: B2518245
CAS No.: 2411305-15-0
M. Wt: 230.267
InChI Key: AEDQZPZSJKTXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a phenoxy group (a benzene ring connected to an oxygen atom), and an amide group (a carbonyl group (C=O) linked to a nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions, condensation reactions, or amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests aromaticity, and the amide group could participate in resonance, which would have a significant effect on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyanomethyl group could undergo nucleophilic substitution, and the amide group could participate in hydrolysis or reduction reactions. The phenoxy group could also influence the compound’s reactivity, particularly if it participates in reactions at the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could influence the compound’s solubility in water and other polar solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its molecular structure .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological molecules in the body to exert its effects. The specific interactions would depend on the compound’s structure and the target molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its potential uses as a pharmaceutical compound, or its behavior in various chemical environments .

Properties

IUPAC Name

N-[2-[4-(cyanomethyl)phenoxy]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-13(16)15-9-10-17-12-5-3-11(4-6-12)7-8-14/h2-6H,1,7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDQZPZSJKTXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.